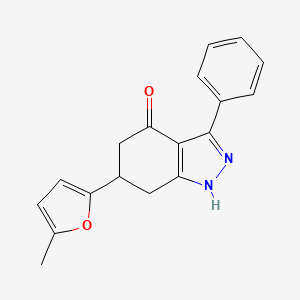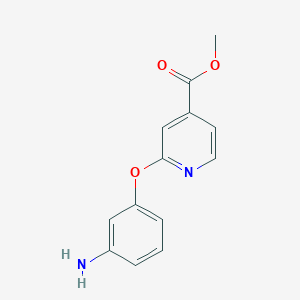
4-(3,3-Difluoropiperidin-1-yl)aniline
Vue d'ensemble
Description
4-(3,3-Difluoropiperidin-1-yl)aniline, also known as 3,3-Difluoropiperidine-4-aniline, is a functionalized aromatic amine with a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has a wide range of biological and physiological effects, and is being explored for its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis of Piperidine Derivatives
DFPA is a valuable precursor in the synthesis of various piperidine derivatives. These derivatives are crucial in the development of new pharmaceuticals. The ability to introduce fluorine atoms into the piperidine ring, as seen in DFPA, is particularly important for creating compounds with enhanced metabolic stability and bioavailability .
Pharmacological Applications
Piperidine derivatives, including those derived from DFPA, are present in more than twenty classes of pharmaceuticals. They exhibit a wide range of biological activities and are used in drugs targeting conditions such as cancer, viral infections, hypertension, and neurodegenerative diseases .
Anticancer Agents
DFPA-based compounds have been explored for their potential as anticancer agents. The introduction of the difluoropiperidinyl group into molecules has been shown to improve their interaction with biological targets, potentially leading to more effective cancer therapies .
Antimicrobial and Antifungal Applications
The structural motif of DFPA is found in compounds with antimicrobial and antifungal properties. Researchers are investigating DFPA derivatives as new candidates for treating bacterial and fungal infections, given the rising concern over antibiotic resistance .
Analgesic and Anti-inflammatory Drugs
DFPA is used in the design of analgesic and anti-inflammatory drugs. Its derivatives can modulate pain pathways and inflammatory responses, making them promising leads for new treatments in pain management and inflammatory disorders .
Neuropharmacological Research
In neuropharmacology, DFPA derivatives are being studied for their effects on the central nervous system. They hold potential for the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s, as well as for managing psychiatric disorders .
Propriétés
IUPAC Name |
4-(3,3-difluoropiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)6-1-7-15(8-11)10-4-2-9(14)3-5-10/h2-5H,1,6-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZGOWOOBNARBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



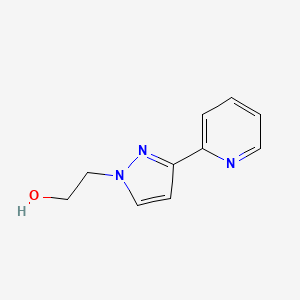
![4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B1429601.png)
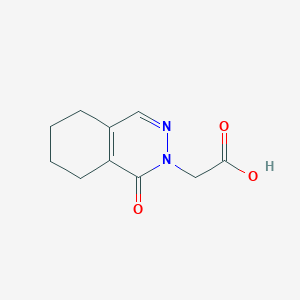

![[2-(2-Chloro-5-methylphenoxy)-1-cyclopropylethyl]methylamine](/img/structure/B1429607.png)
![3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B1429609.png)
![3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429611.png)
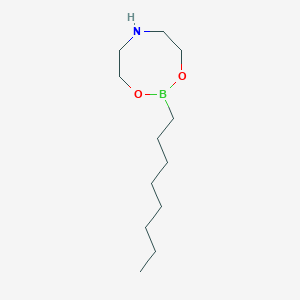
![4-[2-(Cyclopropylamino)ethoxy]aniline](/img/structure/B1429613.png)
![(1-cyclopropyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B1429614.png)
![N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B1429615.png)
